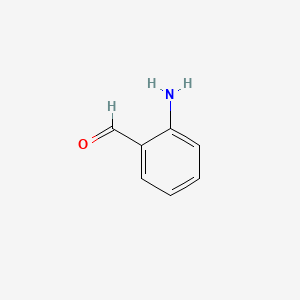

2-Aminobenzaldehyde

Overview

Description

2-Aminobenzaldehyde (CAS No.: 529-23-7), with the molecular formula C₇H₇NO and molecular weight 121.14 g/mol, is an aromatic aldehyde featuring an amino group at the ortho position relative to the aldehyde moiety. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinolones, quinazolines, and benzimidazoles . Industrially, it is produced via optimized routes, such as the reduction of 2-nitrobenzaldehyde derivatives or catalytic methods using diethylamine to enhance efficiency and atom economy . Its applications span pharmaceuticals, agrochemicals, and materials science due to its dual functional groups enabling diverse reactivity .

Preparation Methods

2-Aminobenzaldehyde is typically synthesized through the reduction of 2-nitrobenzaldehyde. One common method involves using iron powder and hydrochloric acid in ethanol under reflux conditions . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to isolate the product . Another method involves the reduction of 2-nitrobenzaldehyde with aqueous ferrous sulfate and ammonia, followed by steam distillation to rapidly isolate the product due to its tendency to polymerize .

Chemical Reactions Analysis

2-Aminobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form 2-aminobenzyl alcohol.

Substitution: It participates in nucleophilic substitution reactions, forming derivatives like 2-amino-3,5-dibromobenzaldehyde.

Condensation: It readily undergoes self-condensation and forms trimeric and tetrameric products.

Common reagents used in these reactions include iron powder, hydrochloric acid, ferrous sulfate, and ammonia . Major products formed from these reactions include quinoline derivatives, 2-aminobenzyl alcohol, and various substituted benzaldehydes .

Scientific Research Applications

Synthesis of Bioactive Compounds

Acridines and Acridones

2-Aminobenzaldehyde is a key precursor for the synthesis of acridines and acridones, which exhibit significant biological activities. Research has shown that acridines can be synthesized through copper-catalyzed N-arylation followed by cyclization. For instance, acridines were produced in high yields using this method, demonstrating moderate biological activity against melanoma cell growth inhibition .

Table 1: Synthesis of Acridines from this compound

| Compound Type | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Acridines | Copper-catalyzed N-arylation | High | Moderate inhibition of melanoma cells |

| Acridones | Double copper-catalyzed N-arylation | Variable | Not specified |

Medicinal Chemistry

This compound is utilized in the development of pharmaceutical agents. It serves as a precursor for synthesizing quinoline derivatives, which are known for their anti-inflammatory and antiviral properties. The compound's ability to undergo various chemical transformations makes it valuable in drug design .

Case Study: Synthesis of Antiviral Agents

In a study focusing on the synthesis of quinoline-based antiviral compounds, this compound was converted into several derivatives that exhibited promising antiviral activity. The synthetic routes involved multiple steps but ultimately provided compounds with significant therapeutic potential .

Organocatalysis

The compound has been employed in organocatalytic reactions, particularly in hydroacylation processes involving alkenes and alkynes. These reactions benefit from the excellent atom economy offered by this compound, allowing for the efficient formation of complex molecules .

Table 2: Organocatalytic Reactions Involving this compound

| Reaction Type | Substrate Type | Outcome |

|---|---|---|

| Hydroacylation | Alkenes | High yields of products |

| Hydroacylation | Alkynes | Versatile product formation |

Material Science

In materials science, this compound has been used to synthesize functional materials such as polymers and dyes. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored properties.

Case Study: Dye Synthesis

Research indicates that this compound can be used to synthesize disperse dyes through its reaction with other organic compounds. These dyes are significant in textile applications due to their vibrant colors and stability .

Mechanism of Action

The mechanism of action of 2-Aminobenzaldehyde involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various condensation and substitution reactions. The compound’s reactivity is influenced by the electron-donating nature of the amino group, which activates the benzaldehyde moiety towards nucleophilic attack .

Comparison with Similar Compounds

The following analysis compares 2-aminobenzaldehyde with structurally and functionally related compounds, focusing on reactivity, synthetic utility, and biological interactions.

Structural Analogues and Physicochemical Properties

Key Observations :

- Reactivity: The aldehyde group in this compound facilitates nucleophilic additions (e.g., Friedländer condensations), whereas 2-aminobenzoic acid undergoes acylations or cyclizations to form benzoxazinones .

- Thermal Stability: 2-Aminobenzamide exhibits higher thermal stability (mp ~128–130°C) compared to this compound, attributed to intramolecular hydrogen bonding .

Pharmaceutical Relevance

- Quinolone Synthesis: this compound's condensation with aliphatic ketones enables efficient access to 1,3-disubstituted 2-quinolones, pivotal in antimalarial and anticancer drug discovery .

- Benzimidazole Derivatives : Its reaction with diamines yields benzimidazoles with demonstrated antimicrobial activity .

Industrial Scalability

- Production: Jiangsu Haiheng Pharma optimized synthesis routes for this compound, ensuring monthly production scalability (purity ≥98%) to meet global demand .

Biological Activity

2-Aminobenzaldehyde, also known as o-aminobenzaldehyde or ortho-aminobenzaldehyde, is an organic compound with the formula CHNO. It is characterized by an amino group (-NH) and an aldehyde group (-CHO) attached to a benzene ring. This compound has garnered interest in various fields of research due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings and data tables.

This compound can be synthesized through various methods, including the reduction of 2-nitrobenzaldehyde or through the reaction of ortho-phthalic anhydride with ammonia. Its structure allows it to participate in numerous chemical reactions, making it a versatile intermediate in organic synthesis.

Key Reactions

- Reduction Reactions : this compound can undergo reductions to form corresponding amines or alcohols.

- Condensation Reactions : It can react with various electrophiles to form imines and other derivatives.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been reported to inhibit the growth of melanoma cells. In a study by Xu et al., compounds derived from this compound demonstrated moderate biological activity against cancer cell lines, indicating potential for development as anticancer agents .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that derivatives of this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents .

Study on Melanoma Inhibition

In a controlled laboratory setting, researchers treated melanoma cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at higher concentrations (IC values ranging from 20 to 50 µM) .

Anti-inflammatory Mechanism

A study investigated the mechanism by which this compound exerts its anti-inflammatory effects. The compound was found to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses. This inhibition led to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Biological Activities of this compound

| Biological Activity | Model/System | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | Melanoma Cells | 20-50 µM | Dose-dependent inhibition of growth |

| Anti-inflammatory | In vitro Cytokine Production | 50 µM | Reduced TNF-alpha and IL-6 levels |

| Antimicrobial | Bacterial Strains (E. coli) | Varies | Inhibition of bacterial growth |

Q & A

Q. Basic: What are the standard synthetic routes for 2-Aminobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via nitration of benzaldehyde derivatives followed by selective reduction of the nitro group. Alternative routes include reductive amination of 2-nitrobenzaldehyde using catalysts like palladium on carbon (Pd/C) under hydrogen gas. Key variables affecting yield include:

- Temperature control : Excessive heat during nitration can lead to byproducts like nitroso derivatives.

- Catalyst purity : Contaminants in Pd/C may deactivate reactive sites, reducing efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate purification.

For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR confirms the aromatic proton environment (δ 8.0–9.5 ppm for aldehyde protons) and amine group presence (δ 2.5–3.5 ppm).

- FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups.

- Mass spectrometry (MS) : High-resolution MS distinguishes isotopic patterns to confirm molecular ion (m/z 121.05 for [C₇H₇NO]⁺).

Cross-validate results with elemental analysis (C, H, N) to rule out impurities .

Q. Basic: How does solvent choice impact the solubility and stability of this compound in experimental setups?

Methodological Answer:

- Polar solvents : Ethanol and DMSO enhance solubility but may accelerate aldehyde oxidation.

- Nonpolar solvents : Hexane or toluene are ideal for reactions requiring anhydrous conditions but limit solubility.

- Stability tests : Monitor UV-Vis absorbance at 280 nm over 24 hours in varying solvents to detect degradation. Store solutions at 4°C under inert gas to prolong shelf life .

Q. Advanced: How should researchers address contradictory data in catalytic reduction studies of 2-nitrobenzaldehyde to this compound?

Methodological Answer:

Contradictions often arise from:

- Catalyst heterogeneity : Batch-to-batch variations in Pd/C activity. Mitigate by standardizing catalyst sources and pre-treating with reducing agents.

- Reaction monitoring : Use inline FT-IR or GC-MS to track intermediate formation (e.g., nitroso compounds).

- Statistical validation : Apply Design of Experiments (DoE) to identify significant variables (e.g., H₂ pressure, stirring rate). Publish raw datasets and negative results to aid meta-analyses .

Q. Advanced: What strategies optimize large-scale synthesis of this compound for reproducibility and cost-efficiency?

Methodological Answer:

- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat management compared to batch processes.

- Catalyst recycling : Immobilize Pd on mesoporous silica to minimize metal leaching and enable reuse.

- Process analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control.

Compare energy consumption and waste metrics using life-cycle assessment (LCA) frameworks .

Q. Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO (-1.8 eV) predicts susceptibility to nucleophilic attack.

- MD simulations : Simulate solvent interactions to optimize reaction media (e.g., water vs. THF).

- Machine learning : Train models on existing kinetic data to predict optimal conditions for untested reactions. Validate with small-scale experiments .

Q. Advanced: What protocols ensure the stability of this compound during long-term storage and handling?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C typically triggers degradation).

- Light sensitivity : Store in amber glass under UV-filtered light; quantify photodegradation via HPLC.

- Moisture control : Use molecular sieves in storage containers and monitor humidity with capacitive sensors. Publish stability data under ISO/IEC 17025 guidelines .

Q. Advanced: How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

- Detailed SOPs : Document catalyst activation steps, solvent drying methods, and purification techniques (e.g., column chromatography vs. recrystallization).

- Raw data archiving : Share NMR FID files, chromatograms, and reaction logs in supplementary materials.

- Collaborative validation : Partner with independent labs to replicate key findings using blinded samples. Reference FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name |

2-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWFZIRWWNPPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060183 | |

| Record name | 2-Aminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-23-7 | |

| Record name | 2-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANILALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG769PG2AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.